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molecular formula C8H11N3 B3390790 5-(Azetidin-1-yl)pyridin-2-amine CAS No. 1240618-19-2

5-(Azetidin-1-yl)pyridin-2-amine

Cat. No. B3390790
M. Wt: 149.19 g/mol
InChI Key: BXTCQRDNIBGVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704989B2

Procedure details

The 5-(azetidin-1-yl)-2-nitropyridine obtained above is taken up in 10 ml of ethanol and hydrogenated in the presence of 65 mg of 10% palladium-on-charcoal at 30° C. under a pressure of 1 bar. The reaction mixture is filtered and the filtrate is diluted with 7N ammoniacal methanol and then concentrated to dryness at 30° C. under reduced pressure. The residue is taken up in dichloromethane, an insoluble material is removed and the residue obtained after evaporation to dryness is chromatographed on a silica cartridge, elution being carried out with a mixture of dichloromethane and 7N ammoniacal methanol (90/10). The fractions comprising the expected product are combined and concentrated to give 185 mg of 5-(azetidin-1-yl)pyridine-2-amine in the form of a red oil.
Name
5-(azetidin-1-yl)-2-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:5]2[CH:6]=[CH:7][C:8]([N+:11]([O-])=O)=[N:9][CH:10]=2)[CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[N:1]1([C:5]2[CH:6]=[CH:7][C:8]([NH2:11])=[N:9][CH:10]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
5-(azetidin-1-yl)-2-nitropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)C=1C=CC(=NC1)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
65 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 7N ammoniacal methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 30° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
an insoluble material is removed
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation to dryness
CUSTOM
Type
CUSTOM
Details
is chromatographed on a silica cartridge, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and 7N ammoniacal methanol (90/10)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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